molecular formula C10H16N2O2 B13062725 [2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol

[2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol

Cat. No.: B13062725
M. Wt: 196.25 g/mol
InChI Key: LXZMALDGKUVUTK-UHFFFAOYSA-N
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Description

[2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol is a heterocyclic compound with a molecular formula of C10H16N2O2 This compound features a pyrazole ring fused with an oxolane ring, making it a unique structure in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol typically involves the reaction of 1-ethyl-4-pyrazolecarboxaldehyde with an appropriate oxolane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified using standard techniques like column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

[2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

[2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol apart is its unique combination of a pyrazole ring and an oxolane ring. This structure provides distinct chemical properties and potential biological activities that are not commonly found in other heterocyclic compounds.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

[2-(1-ethylpyrazol-4-yl)oxolan-3-yl]methanol

InChI

InChI=1S/C10H16N2O2/c1-2-12-6-9(5-11-12)10-8(7-13)3-4-14-10/h5-6,8,10,13H,2-4,7H2,1H3

InChI Key

LXZMALDGKUVUTK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2C(CCO2)CO

Origin of Product

United States

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